4,11-Selinadiene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2S,4aS)-4a,8-dimethyl-2-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13H,1,5-10H2,2-4H3/t13-,15-/m0/s1 |
InChI Key |
MOTCYZHGMCNNRH-ZFWWWQNUSA-N |
SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C |
Isomeric SMILES |
CC1=C2C[C@H](CC[C@@]2(CCC1)C)C(=C)C |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C |
Synonyms |
4,11-selinadiene |
Origin of Product |
United States |
Natural Occurrence and Ecological Roles of 4,11 Selinadiene
Distribution Across Biological Taxa
The presence of 4,11-selinadiene has been documented in various organisms, highlighting its widespread, albeit often minor, contribution to the chemical profiles of these species.
Occurrence in Plant Species
This compound has been identified in a variety of plant species, often as a constituent of their essential oils. Research has reported its presence in liverworts such as Diplophyllum taxifolium and Diplophyllum albicans, as well as in Gymnomitrion alpinum. nih.gov It is also found in higher plants, including celery (Apium graveolens), where it is a secondary component of the seed essential oil. mdpi.comresearchgate.net Furthermore, it has been detected in the berries of Schisandra chinensis and in various citrus cultivars. tandfonline.comnih.govresearchgate.net The compound is also noted as a recurring sesquiterpene in Cannabis. phytochemia.com
Table 1: Documented Plant Sources of this compound
| Plant Species | Part of Plant | Reference(s) |
| Diplophyllum taxifolium | Not specified | nih.gov |
| Diplophyllum albicans | Not specified | nih.gov |
| Gymnomitrion alpinum | Not specified | nih.gov |
| Apium graveolens (Celery) | Seeds | mdpi.comresearchgate.net |
| Schisandra chinensis | Berries (without seeds) | tandfonline.comnih.gov |
| Citrus cultivars | Peel | researchgate.net |
| Senecio vulgaris (Groundsel) | Aerial parts | nih.gov |
| Cannabis | Not specified | phytochemia.com |
| Peucedanum tauricum | Fruit | thegoodscentscompany.com |
| Laurencia nidifica (Algae) | Not specified | phytochemia.com |
Identification in Microbial Systems
The biosynthesis of this compound is not limited to the plant kingdom. The compound is also produced by certain microorganisms. For instance, selina-4(15),7(11)-diene synthase, an enzyme that synthesizes a structurally related isomer, originates from the bacterium Streptomyces pristinaespiralis. researchgate.netrcsb.orgacs.orgwhiterose.ac.uk Additionally, volatile compounds from various Verticillium species, a genus of fungi, have been found to include this compound. apsnet.org The production of this sesquiterpene by microbes suggests its involvement in microbial ecological interactions. ontosight.ai
Table 2: Microbial Sources of Selinadiene Synthases and Compounds
| Microbial Species | Compound/Enzyme | Reference(s) |
| Streptomyces pristinaespiralis | Selina-4(15),7(11)-diene synthase | researchgate.netrcsb.orgacs.orgwhiterose.ac.uk |
| Verticillium species | This compound | apsnet.org |
Presence in Essential Oil Compositions
This compound is a common, though typically not abundant, component of many essential oils. In the essential oil from the berries of Schisandra chinensis, it was identified as the second most abundant compound, at a concentration of 5.28%. tandfonline.comnih.gov In contrast, its concentration in the essential oil of celery (Apium graveolens) seeds is lower, reported at 2.44%. mdpi.com It has also been identified in the essential oils of various citrus peels and in Senecio vulgaris, where its concentration was 0.35% in one population. researchgate.netnih.gov
Table 3: Concentration of this compound in Select Essential Oils
| Plant Source | Part of Plant | Percentage of this compound | Reference(s) |
| Schisandra chinensis | Berries (without seeds) | 5.28% | tandfonline.comnih.gov |
| Apium graveolens (Celery) | Seeds | 2.44% | mdpi.com |
| Senecio vulgaris (Population 1) | Aerial parts | 0.35% | nih.gov |
Ecological Functions and Inter-species Interactions
The presence of this compound in various organisms is linked to its role in mediating ecological interactions, primarily in defense and communication.
Role in Plant Defense Mechanisms
Sesquiterpenes, including this compound, are integral to plant defense systems. ontosight.ai They can act as repellents or toxins to herbivores and pathogens. ontosight.ai The emission of terpenes from plants can increase in response to wounding or microbial infection, suggesting their active role in induced defense. frontiersin.org For example, some sesquiterpenes are known to possess antimicrobial and insect-repellent properties, potentially functioning as chemical weapons against competing microbes and herbivores. apsnet.org The presence of this compound in plants that have a history of traditional medicinal use for properties like anthelmintic and diuretic effects further implies its potential biological activity. nih.gov
Contribution to Chemically Mediated Communication
This compound and related sesquiterpenes also function as semiochemicals, which are metabolites that evoke specific behavioral or physiological responses in other organisms. apsnet.org These volatile organic compounds are involved in the chemical language of life, mediating interactions between organisms. pherobase.compherobase.com For instance, the termite Amitermes excellens utilizes a related compound, (2R,4aR)-Selina(4,5),11-diene, in its chemical communication system. pherobase.com Volatile compounds from fungi, including this compound, can influence plant growth by manipulating plant hormone signaling, demonstrating a form of inter-kingdom communication. apsnet.org
Biosynthetic Pathways and Enzymatic Catalysis of 4,11 Selinadiene
Precursor Metabolism and Isoprenoid Pathways
The journey to 4,11-selinadiene begins with fundamental building blocks derived from central metabolism. Like all terpenoids, its carbon skeleton originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). aau.dk These precursors are synthesized through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, or the methylerythritol 4-phosphate (MEP) pathway, which is characteristic of most bacteria and plant plastids. aau.dk
Through a series of condensation reactions catalyzed by prenyltransferase enzymes, these C5 units are assembled into larger, linear isoprenoid diphosphates. aau.dk Specifically, for the synthesis of sesquiterpenes like this compound, one molecule of DMAPP is condensed with two molecules of IPP by farnesyl diphosphate synthase (FPPS) to yield the C15 precursor, (2E,6E)-farnesyl diphosphate (FPP). acs.orgnih.gov This acyclic molecule is the direct substrate for the cyclization reaction that ultimately defines the structure of this compound. acs.org The biosynthesis can be effectively studied and even engineered by expressing the necessary pathway genes, such as those from the mevalonate pathway of Saccharomyces cerevisiae, in a host organism like Escherichia coli. acs.org
Selinadiene Synthase (SdS) Characterization
The key enzyme responsible for the transformation of the linear FPP into the bicyclic this compound is selina-4(15),7(11)-diene synthase, commonly referred to as selinadiene synthase (SdS). acs.orgresearchgate.net This enzyme belongs to the class I terpene synthases, which are characterized by their use of a metal-dependent ionization of the diphosphate group to initiate the cyclization cascade. acs.orgnih.gov
Enzyme Isolation and Purification
The selinadiene synthase from Streptomyces pristinaespiralis has been a key focus of research. researchgate.net For detailed characterization, the enzyme is typically produced recombinantly. The gene encoding SdS is codon-optimized for expression in a host like E. coli BL21(DE3) and cloned into an expression vector, such as pET28a, often with an affinity tag (e.g., a His-tag) to facilitate purification. acs.orgrsc.org
Following induction of protein expression, for instance with isopropyl β-D-1-thiogalactopyranoside (IPTG), the bacterial cells are harvested and lysed. rsc.org The soluble recombinant protein is then purified from the cell lysate. While specific multi-step chromatography protocols can be employed, a common approach involves affinity chromatography, such as using a nickel-charged resin for His-tagged proteins. rsc.org Further purification steps to achieve homogeneity might include techniques like ion-exchange or size-exclusion chromatography. The purity of the enzyme is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). rsc.org An alternative non-chromatographic method that can be utilized for purification is inverse transition cycling (ITC), which exploits the properties of elastin-like polypeptide (ELP) tags. nih.gov
Kinetic Studies and Substrate Specificity
Kinetic characterization of wild-type selinadiene synthase from S. pristinaespiralis has been performed to understand its catalytic efficiency. Using 1-³H labeled (2E,6E)-FPP as the substrate, the following kinetic parameters have been determined. d-nb.info
| Kinetic Parameter | Value |
| K_M | 0.87 ± 0.11 µM |
| k_cat | 7.0 ± 0.02 × 10⁻³ s⁻¹ |
These values are consistent with the range of kinetic constants reported for other bacterial and plant sesquiterpene synthases. d-nb.info
While SdS from S. pristinaespiralis is highly specific for the production of selina-4(15),7(11)-diene as its major product (over 90%), it also produces a minor amount of germacrene B. acs.orgresearchgate.net Terpene synthases, in general, are known for their potential promiscuity, where minor changes in the active site can lead to a shift in the product profile. nih.gov However, detailed studies on the promiscuity of wild-type SdS with alternative substrates like geranyl diphosphate (GPP) or geranylgeranyl diphosphate (GGPP) are not extensively documented in the reviewed literature. Engineering studies have shown that mutations in the active site can alter the product distribution, highlighting the enzyme's latent potential for generating other products. acs.org For instance, the Y152F and V187F variants of SdS showed altered product ratios, suggesting these residues play a role in the conversion of the germacrene B intermediate. aau.dk
Enzymatic Reaction Mechanisms
The conversion of the linear FPP to the bicyclic this compound is a complex process involving a series of highly controlled intramolecular reactions within the enzyme's active site.
Cyclization Cascade and Carbocation Intermediates
The catalytic cycle is initiated by the Mg²⁺-dependent cleavage of the diphosphate group from FPP, generating a highly reactive farnesyl cation (an allylic carbocation). acs.orgnih.gov This is a hallmark of class I terpene synthases, which utilize a conserved aspartate-rich DDxxD/E motif and an NSE/DTE triad (B1167595) to bind a trinuclear Mg²⁺ cluster that facilitates this ionization. nih.gov
The reaction proceeds through a cascade of carbocationic intermediates. acs.org The initial farnesyl cation undergoes a 1,10-cyclization to form the (E,E)-germacradienyl cation. d-nb.info This ten-membered ring intermediate is a common branch point in the biosynthesis of many sesquiterpenes. d-nb.info In the SdS-catalyzed reaction, this germacradienyl cation is then deprotonated to form a neutral intermediate, germacrene B. acs.org This intermediate is a key player in the pathway to this compound.
Proton Transfer and Deprotonation-Reprotonation Sequences
A crucial step in the formation of this compound is the reprotonation of the germacrene B intermediate. acs.org This reprotonation event initiates a second cyclization. The regioselectivity of this protonation is critical for determining the final product skeleton. researchgate.net The reprotonation of germacrene B leads to a new carbocationic intermediate, which then undergoes a 2,7-cyclization. acs.org The final step is a deprotonation from C15 to yield the stable bicyclic product, selina-4(15),7(11)-diene. acs.org
Recent studies combining quantum mechanics/molecular mechanics (QM/MM) simulations and isotopic labeling experiments have provided deeper insights into this proton relay. researchgate.netresearchgate.net It has been proposed that the main-chain carbonyl oxygen of a glycine (B1666218) residue (Gly182) in SdS, in conjunction with a single water molecule in the active site, plays a dual role as both a base and an acid to mediate this deprotonation-reprotonation sequence. researchgate.netresearchgate.net The carbonyl oxygen acts to abstract a proton from the initial carbocation to form germacrene B, and then, through the water molecule, facilitates the specific reprotonation that leads to the second cyclization. researchgate.netresearchgate.net This enzyme-assisted proton transfer is essential, as theoretical calculations suggest that an intramolecular proton transfer has a high energy barrier. nih.gov The pH of the environment can also influence the product ratio, with lower pH favoring the reprotonation of germacrene B and the formation of this compound, while higher pH can lead to the accumulation of the germacrene B intermediate. acs.org
Role of Active Site Residues and Cofactors
The enzymatic synthesis of this compound is catalyzed by selina-4(15),7(11)-diene synthase (SdS), an enzyme primarily studied from the bacterium Streptomyces pristinaespiralis. acs.orgnih.govresearchgate.net As a class I terpene synthase, SdS relies on divalent metal cations as essential cofactors to initiate the complex cyclization cascade. acs.orgnih.gov The enzyme binds three magnesium ions (Mg²⁺) per subunit, which are coordinated by conserved amino acid motifs, including the DDXXD and (N,D)DXX(S,T)XXXE sequences. uniprot.orgacs.orgpnas.org This trinuclear Mg²⁺ cluster is crucial for binding the pyrophosphate moiety of the substrate, (2E,6E)-farnesyl diphosphate (FPP), facilitating its ionization and the start of catalysis. acs.orgpnas.org
The active site of SdS is a hydrophobic pocket where the conformation of the flexible FPP substrate is controlled, guiding the trajectory of the highly reactive carbocation intermediates. whiterose.ac.ukebi.ac.uk The catalytic mechanism involves the Mg²⁺-dependent cleavage of the pyrophosphate group from FPP, generating an initial carbocation. acs.orguniprot.org This carbocation undergoes a series of intramolecular rearrangements and cyclizations to ultimately form the bicyclic selina-4(15),7(11)-diene. uniprot.orgebi.ac.uk
Several key amino acid residues within the active site play critical roles in this process. Crystallographic and functional data have identified an "effector triad" composed of Arg178, Asp181, and the carbonyl oxygen of Gly182, which is involved in a conformational change upon substrate binding. researchgate.net This "induced-fit" mechanism, involving the rearrangement of the G1/2 helix-break motif, is vital for catalysis. researchgate.net Specific residues are also critical for stabilizing the carbocation intermediates. For instance, residues like Phe55 and Phe79 are thought to provide stabilization through cation-π interactions. nih.govuniprot.org Others, such as Tyr159 and Asp83, are crucial for substrate recognition. uniprot.org The precise architecture and dynamic nature of these residues ensure the high fidelity of the enzyme, which produces selina-4(15),7(11)-diene as its major product (over 90%), with germacrene B as a minor byproduct. whiterose.ac.uk
Table 1: Key Active Site Residues in S. pristinaespiralis Selinadiene Synthase (SdS) and Their Functions
| Residue/Motif | Function | Reference |
|---|---|---|
| DDXXD, (N,D)DXX(S,T)XXXE | Conserved motifs for binding the trinuclear Mg²⁺ ion cluster. | pnas.org |
| Mg²⁺ Cluster | Cofactor essential for binding the FPP pyrophosphate group and initiating ionization. | acs.orguniprot.orgacs.org |
| Arg178, Asp181, Gly182-O | Effector triad involved in the induced-fit mechanism upon substrate binding. | researchgate.net |
| Phe55, Phe79 | Play a role in stabilizing carbocation intermediates via cation-π interactions. | nih.govuniprot.org |
| Asp83, Tyr159 | Implicated in substrate recognition. | uniprot.org |
| G1/2 Helix-Break Motif | Undergoes rearrangement upon substrate binding, critical for catalytic function. | researchgate.net |
Genetic and Metabolic Engineering for this compound Biosynthesis
The low natural abundance of many valuable terpenoids has driven the development of genetic and metabolic engineering strategies to create microbial cell factories for their large-scale production. kneopen.com These approaches have been applied to selinadiene synthase to probe its mechanistic details and to generate novel compounds. acs.orgwhiterose.ac.uk
Gene Cloning and Heterologous Expression
To facilitate study and engineering, the gene encoding selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis has been cloned and expressed in heterologous hosts. researchgate.net For in vitro characterization, a codon-optimized version of the SdS gene (UniProtKB: B5HDJ6) was cloned into a pET28a expression vector and overexpressed in Escherichia coli BL21(DE3). nih.govresearchgate.net This allows for the production and purification of large quantities of the enzyme for structural and kinetic analyses.
For in vivo production of this compound and its derivatives, the SdS gene is typically expressed in engineered microbial strains like E. coli or Saccharomyces cerevisiae. acs.orgwhiterose.ac.uk A common strategy involves co-expressing the synthase gene with genes from a biosynthetic pathway that increases the supply of the FPP precursor. acs.org For example, genes of the mevalonate (MEV) pathway have been introduced into E. coli using plasmids like pMevT and pMBIS to boost the intracellular FPP pool, thereby increasing the final product yield. acs.orgchemrxiv.org
Site-Directed Mutagenesis for Product Profile Modulation
Site-directed mutagenesis is a powerful tool used to investigate the role of specific amino acid residues and to alter the product profile of terpene synthases. By making precise changes to the active site, researchers can influence the cyclization cascade and generate new or different products. acs.orgwhiterose.ac.uk
In the case of SdS, alanine (B10760859) scanning and targeted mutagenesis have identified residues that are key determinants of product specificity. whiterose.ac.uk For example, mutating residue Val187 to a bulkier phenylalanine (V187F) resulted in a near-complete switch in product specificity, making germacrene B the main product instead of selina-4(15),7(11)-diene. whiterose.ac.uk Another mutation, Y152F, altered the product distribution to an approximately 50:50 ratio of the two compounds. whiterose.ac.uk These findings suggest that residues V187 and Y152 are crucial for the final proton abstraction and ring-forming steps that convert the germacrene B intermediate into the selinadiene product. whiterose.ac.uk
Table 2: Impact of Site-Directed Mutagenesis on SdS Product Profile
| SdS Variant | Primary Product(s) | Key Finding | Reference |
|---|---|---|---|
| Wild-Type (WT) | Selina-4(15),7(11)-diene (>90%), Germacrene B | High fidelity for selinadiene production. | whiterose.ac.uk |
| V187F | Germacrene B | A single mutation switches product specificity. | whiterose.ac.uk |
| Y152F | Selina-4(15),7(11)-diene (~50%), Germacrene B (~50%) | Residue is critical for controlling the product ratio. | whiterose.ac.uk |
| G305E | Selina-4(15),7(11)-diene, Selin-7(11)-en-4-ol | Introduces a new hydroxylation function. | acs.orgnih.govchemrxiv.org |
Optimization of In Vivo Production Systems
Maximizing the yield of a target compound in a microbial host requires the optimization of various parameters. A primary strategy is to enhance the metabolic flux towards the necessary precursor, FPP. nih.gov This is achieved by overexpressing rate-limiting enzymes in the native 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway or by introducing an entire heterologous pathway, such as the mevalonate (MEV) pathway. acs.orgkneopen.comnih.gov
Beyond precursor supply, fermentation conditions can be fine-tuned to improve enzyme performance and product yield. acs.org In studies involving an engineered SdS variant (G305E) designed to produce a hydroxylated product, pH was identified as a critical factor. acs.orgnih.gov In vitro assays showed that lowering the pH from 7.5 to 6.0 dramatically shifted the product profile, increasing the proportion of the desired alcohol, selin-7(11)-en-4-ol, from 20% to approximately 48%. acs.orgnih.govchemrxiv.org This optimization was translated to in vivo fermentation, where adjusting the culture pH to 6.0 resulted in a significant production of the target alcohol. acs.orgnih.gov Through a combination of metabolic engineering and fermentation optimization, a production titer of 10 mg/L of selin-7(11)-en-4-ol was achieved in batch fermentations of engineered E. coli. acs.orgnih.govresearchgate.net
Biosynthesis of Related Sesquiterpene Alcohols via SdS Engineering
A significant achievement in the study of selinadiene synthase has been its re-engineering to produce compounds not found in its natural product profile, specifically sesquiterpene alcohols. acs.org Wild-type SdS is a non-hydroxylating synthase, meaning its active site is structured to exclude water molecules and terminate the reaction via deprotonation to form a diene. nih.govresearchgate.net
Through a combination of molecular dynamics simulations and site-directed mutagenesis, researchers successfully converted SdS into a hydroxylating enzyme. acs.orgnih.gov The key was the identification of residue Gly305 in the K-helix region of the active site. nih.gov It was hypothesized that mutating this small glycine residue to a larger, charged residue like glutamate (B1630785) (G305E) would alter the active site to allow a water molecule to be positioned correctly for quenching the final carbocation intermediate. acs.orgnih.gov
The G305E SdS variant was created and tested, confirming this hypothesis. acs.org Instead of only producing hydrocarbon dienes, the engineered enzyme also produced the sesquiterpene alcohol selin-7(11)-en-4-ol. acs.orgnih.gov This work effectively created the first "selin-7(11)-en-4-ol synthase," demonstrating that simulation-guided engineering can be used to rationally switch the function of a terpene synthase from producing a hydrocarbon to producing a predefined alcohol. acs.orgnih.gov This approach opens the door to the sustainable biotechnological production of a wide range of complex and potentially valuable sesquiterpenoids. acs.org
Synthetic Methodologies for 4,11 Selinadiene and Analogs
Chemoenzymatic Synthesis Approaches
Chemoenzymatic strategies utilize the inherent specificity and efficiency of enzymes to catalyze key transformations, often within engineered metabolic pathways. These methods are central to the production of selinadiene isomers and novel analogs.
The biosynthesis of selinadiene isomers is catalyzed by a class of enzymes known as terpene synthases (or cyclases). These enzymes orchestrate complex cyclization cascades starting from the linear precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). organicchemistrydata.orgchemrxiv.org
A key enzyme in this context is selina-4(15),7(11)-diene synthase (SdS) from the bacterium Streptomyces pristinaespiralis. researchgate.netportlandpress.com The wild-type SdS enzyme converts FPP primarily into the bicyclic sesquiterpene selina-4(15),7(11)-diene, with germacrene B as a minor byproduct. chemrxiv.org The catalytic process begins with the Mg²⁺-dependent ionization of FPP, which generates a highly reactive farnesyl cation. This cation undergoes a series of intramolecular rearrangements and cyclizations within the enzyme's active site, ultimately leading to the final product through a deprotonation step. chemrxiv.org
Significant research has focused on engineering SdS to alter its product profile and generate novel selinadiene analogs. Through techniques like site-directed mutagenesis guided by computational simulations, researchers have successfully modified the enzyme's function. portlandpress.comnih.gov A notable example is the G305E variant of SdS. This single amino acid substitution introduces the capability for "water capture," where the final reactive carbocation intermediate is quenched by a water molecule instead of being deprotonated. portlandpress.comnih.gov This functional switch redirects the synthesis from the hydrocarbon selina-4(15),7(11)-diene to the hydroxylated analog, selin-7(11)-en-4-ol. portlandpress.com The product distribution of these engineered enzymes can be further influenced by reaction conditions such as pH. chemrxiv.orgportlandpress.com For instance, the SdS G305E variant's production of selin-7(11)-en-4-ol increases significantly at a lower pH, becoming the major product at pH 6.0. portlandpress.com
| Enzyme Variant | Condition (pH) | Selina-4(15),7(11)-diene (%) | Germacrene B (%) | Selin-7(11)-en-4-ol (%) |
| SdS Wild-Type | 8.0 | >90 | <10 | 0 |
| SdS G305E | 8.0 | 52.9 | - | 20.0 |
| SdS G305E | 6.0 | - | - | 47.8 |
Data derived from studies on SdS and its variants. portlandpress.comnih.gov Note: Full product profiles may include other minor products not listed.
Building on enzyme engineering, biocatalytic production strategies involve integrating these tailored enzymes into engineered microbial hosts, such as Escherichia coli, to create cellular factories for selinadiene and its analogs. portlandpress.com This metabolic engineering approach allows for the sustainable and scalable production of these complex molecules from simple carbon sources.
To achieve in vivo production of the analog selin-7(11)-en-4-ol, researchers incorporated the engineered SdS G305E variant into E. coli BL21(DE3) cells. portlandpress.comnih.gov For this system to be productive, the host's metabolism was augmented by introducing the genes for the mevalonate (B85504) (MEV) pathway. portlandpress.com The MEV pathway provides the necessary precursor, FPP, for the selinadiene synthase to act upon. By expressing the MEV pathway genes alongside the SdS G305E gene, a complete biocatalytic route from acetyl-CoA to the final hydroxylated sesquiterpene was established. portlandpress.com This strategy has successfully demonstrated the production of selin-7(11)-en-4-ol at titers of approximately 10 mg/L in batch fermentations. portlandpress.comnih.gov
Another chemoenzymatic strategy involves using the promiscuity of terpene synthases to accept synthetic substrate analogs, expanding the diversity of potential products beyond what is found in nature. capes.gov.br
Total Chemical Synthesis Strategies
Total chemical synthesis offers a complementary, non-biological route to 4,11-selinadiene and its isomers. These methods provide access to specific stereoisomers and allow for structural modifications not easily achieved through enzymatic routes. The synthesis of the eudesmane (B1671778) sesquiterpene core, a decalin ring system, is a central challenge that has been addressed by numerous classic and modern organic reactions.
Retrosynthetic analysis of the eudesmane skeleton, characteristic of selinadienes, reveals several strategic bond disconnections that form the basis of various synthetic plans. chemrxiv.orgmasterorganicchemistry.com
A prevalent strategy for constructing the fused bicyclic core is the Robinson annulation . masterorganicchemistry.comlibretexts.org Retrosynthetically, this approach disconnects the target cyclohexenone ring into a Michael acceptor (typically an α,β-unsaturated ketone like methyl vinyl ketone) and a nucleophilic donor (an enolate derived from a ketone). libretexts.org This powerful ring-forming reaction sequence establishes the decalin framework in a convergent manner. An L-phenylalanine-mediated asymmetric Robinson annulation has been used to prepare optically pure enones as precursors to the eudesmane core. scribd.com
Another common retrosynthetic approach is based on the Diels-Alder reaction . scielo.br This strategy disconnects the six-membered ring of the decalin system into a diene and a dienophile. For example, a 1-silyloxy-4-methyl-butadiene can serve as the diene component, reacting with a dienophile like thymoquinone (B1682898) to construct the 1-substituted eudesmane skeleton. scielo.br
More recent strategies employ metal-catalyzed cyclizations. An Alder-ene reaction , for instance, can form the C-6 and C-7 bond of the eudesmane core, with retrosynthetic analysis leading back to a diene aldehyde precursor. chemrxiv.org
Controlling the stereochemistry at multiple chiral centers is a critical aspect of synthesizing selinadienes. Strategies often begin with a chiral starting material or employ asymmetric reactions.
A common approach is to start from a readily available chiral molecule, such as (R)-carvone or dihydrocarvone. researchgate.netoup.com The inherent stereochemistry of the starting material is then carried through the synthetic sequence to control the stereochemical outcome of the final product. Syntheses of (+)-costic acid and (+)-β-selinene have been achieved from (R)-carvone, using a radical cyclization of a selenoester as a key step to construct the decalone framework. researchgate.net
Asymmetric catalysis provides another powerful tool for establishing stereocenters. A catalytic enantioselective approach to the eudesmane family utilized a palladium-catalyzed enantioselective alkylation to create the crucial C-10 all-carbon quaternary stereocenter. nih.gov This key transformation then directed a subsequent diastereoselective olefin hydrogenation to establish the syn stereochemistry at C-7. nih.gov
Substrate-controlled functionalization is also used to achieve stereoselectivity in late-stage modifications. In a synthesis of eudesmane congeners, a C-6 hydroxyl group was shown to direct site-selective hydrogenation and epoxidation of two different olefins within the molecule, highlighting how existing stereocenters can control the formation of new ones. chemrxiv.org
The development of novel catalysts has been instrumental in advancing the synthesis of complex molecules like selinadienes. Transition metal catalysts, in particular, have enabled efficient and selective bond formations that are key to building the eudesmane skeleton.
| Catalyst Type | Reaction | Purpose in Eudesmane Synthesis |
| Palladium (Pd) Complexes | Enantioselective Alkylation | Creation of the C-10 quaternary stereocenter with high enantioselectivity. nih.gov |
| Gold(I) (Au) Complexes | Alder-Ene Reaction | Catalyzes the key cyclization to form the bicyclic eudesmane core. chemrxiv.orgchemrxiv.org |
| Ruthenium (Ru) Carbene Complexes | Ring-Closing Metathesis (RCM) | Formation of the bicyclic eudesmane framework from an acyclic diene precursor. researchgate.net |
| **Lewis Acids (e.g., ZnCl₂) ** | Diels-Alder Reaction | Catalyzes the cycloaddition to form the decalin ring system. scielo.br |
As detailed in the table, palladium catalysts have been developed for asymmetric alkylations to set key stereocenters. nih.gov Gold(I) catalysts have proven effective in promoting Alder-ene cyclizations to forge the core ring system. chemrxiv.org Ruthenium-based catalysts, such as Grubbs' catalyst, are employed in ring-closing metathesis (RCM) reactions, which offer another powerful method for generating the eudesmane framework. researchgate.net Furthermore, Lewis acids like zinc chloride (ZnCl₂) are used to catalyze Diels-Alder reactions, often leading to the desired carbon skeleton with improved yield and selectivity compared to purely thermal conditions. scielo.br These catalytic advancements provide chemists with a versatile toolkit for the efficient and stereocontrolled synthesis of selinadienes and their structurally diverse relatives.
Biological Activities and Molecular Mechanisms of 4,11 Selinadiene
Research into Antimicrobial Activities
The antimicrobial potential of 4,11-selinadiene has been investigated, primarily as a component of essential oils extracted from various plant species.
Essential oils containing this compound have demonstrated antibacterial effects. For instance, the essential oil of Peperomia pellucida, which contains this compound, has shown activity against several bacterial pathogens. chemsociety.org.ng The minimum inhibitory concentration (MIC) of this essential oil was 0.01% for Pseudomonas aeruginosa and Bacillus subtilis, and 0.1% for Bacillus cereus. chemsociety.org.ng Similarly, essential oils from Senecio vulgaris, which also contain this compound, exhibited antibacterial activity, particularly against Escherichia coli. nih.gov The mechanism of action for many essential oils is believed to involve the disruption of bacterial cell membranes. unipi.it
Table 1: Antibacterial Activity of Essential Oils Containing this compound
| Plant Source | Bacteria | Activity |
| Peperomia pellucida | Pseudomonas aeruginosa | MIC of 0.01% chemsociety.org.ng |
| Peperomia pellucida | Bacillus subtilis | MIC of 0.01% chemsociety.org.ng |
| Peperomia pellucida | Bacillus cereus | MIC of 0.1% chemsociety.org.ng |
| Senecio vulgaris | Escherichia coli | Significant activity nih.gov |
| Senecio vulgaris | Pseudomonas aeruginosa | MIC of 400 µg/mL nih.gov |
| Senecio vulgaris | Streptococcus pyogenes | MIC of 800 µg/mL nih.gov |
The antifungal properties of essential oils containing this compound have also been a subject of study. The essential oil from Peperomia pellucida displayed potent antifungal effects against Lasiodiplodia theobromae, Fusarium oxysporum, and Aspergillus tamari. chemsociety.org.ng The inhibitory action was concentration-dependent, with significant inhibition observed at concentrations of 1.0% and 0.1%. chemsociety.org.ng The antifungal activity of essential oils is often attributed to their terpenoid constituents, which can disrupt fungal cell structures. researchgate.net
Table 2: Antifungal Activity of Essential Oils Containing this compound
| Plant Source | Fungi | Activity |
| Peperomia pellucida | Lasiodiplodia theobromae | Potent effect chemsociety.org.ng |
| Peperomia pellucida | Fusarium oxysporum | Potent effect chemsociety.org.ng |
| Peperomia pellucida | Aspergillus tamari | Potent effect chemsociety.org.ng |
Research into Anti-inflammatory Activities
Research suggests that this compound, as a component of certain essential oils, may contribute to anti-inflammatory effects.
Essential oils rich in sesquiterpenes, including compounds like this compound, have been shown to possess anti-inflammatory properties. ajol.info For example, essential oils from Commiphora sphaerocarpa, which contain a variety of sesquiterpenes, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. This inhibition is a key indicator of anti-inflammatory activity. ajol.info The mechanisms often involve the inhibition of pro-inflammatory mediators and signaling pathways. researchgate.net
The anti-inflammatory action of sesquiterpene-containing essential oils can be attributed to their ability to target specific cellular and molecular pathways. The essential oil of Commiphora sphaerocarpa was found to inhibit the phosphorylation of ERK1/2, p38, and ATF2, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. ajol.info Furthermore, it enhanced the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which is involved in the antioxidant and anti-inflammatory response. ajol.info Sesquiterpenes, in general, are known to inhibit the transcription factor NF-κB, a critical regulator of genes involved in inflammation. ajol.info
Research into Anticancer Activities
The potential of this compound as an anticancer agent has been suggested, primarily based on studies of essential oils containing this compound. ontosight.ai Essential oils from Psidium guajava (guava), which include this compound among their constituents, contain other terpenes known for their anticancer activity, such as β-caryophyllene and α-humulene. scielo.br This suggests that essential oils containing this compound could be a source of compounds with potential for further investigation in cancer research. scielo.br
Mechanisms of Cytotoxicity in Cellular Models
The cytotoxic potential of this compound is an area of active research, with studies often evaluating its effects as a component of essential oils against various cancer cell lines. ontosight.aiphcogrev.com Terpenoids, as a class, are recognized for their potential as cytotoxic agents, and this compound is investigated within this context. phcogrev.com
While direct studies on the isolated compound are limited, the cytotoxic effects of plant extracts and essential oils containing this compound have been documented. For instance, essential oils containing a mixture of terpenes, including this compound, have demonstrated cytotoxic activity. mdpi.com The essential oil of Psidium guajava, which contains this compound alongside other major terpenes like β-caryophyllene and α-humulene, has been noted for its antiproliferative activities. scielo.br Similarly, research on cannabis extracts has shown that combinations of phytocannabinoids and specific terpenoids can enhance cytotoxic activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer). mdpi.com A mixture of cholesterol and lathosterol (B1674540) from Commiphora habessinica, a plant from a genus known to contain this compound, exhibited moderate cytotoxicity against A549 (lung carcinoma) and A2780 (ovarian cancer) cell lines. researchgate.net
It is important to note that these studies highlight the activity of a complex mixture of compounds. The specific contribution of this compound to the observed cytotoxicity in these essential oils is often part of a synergistic effect, termed the "entourage effect," where multiple compounds work together. mdpi.comcannabisclinic.co.nz
Table 1: Cytotoxicity of Essential Oils and Extracts Containing this compound
| Plant Source/Extract | This compound Content | Tested Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Psidium guajava (Guava) Leaf Essential Oil | 1.3% | Not Specified | Antiproliferative activity suggested due to the presence of anticancer terpenes. | scielo.br |
| Commiphora habessinica Chloroform Fraction | Genus contains this compound | A549 (Lung), A2780 (Ovarian) | Moderate cytotoxicity (attributed to cholesterol and lathosterol mixture). | researchgate.net |
| Cannabis sativa Extracts | Present in some strains | MDA-MB-231 (Breast), HCT-116 (Colorectal) | Enhanced cytotoxic activity when combined with phytocannabinoids. | mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest Studies
The investigation into whether this compound can induce programmed cell death (apoptosis) and halt the cell division cycle is a critical aspect of its anticancer research. While direct experimental evidence for the isolated compound is not extensively documented, studies on related compounds and extracts provide preliminary insights.
These findings suggest that the induction of apoptosis and cell cycle arrest are common mechanisms for anticancer compounds found in plants. However, further research is required to specifically determine and characterize the pro-apoptotic and cell-cycle-inhibiting properties of purified this compound.
Molecular Signaling Pathway Interventions
The biological activities of chemical compounds are mediated through their interaction with cellular signaling pathways. Research into essential oils containing this compound has identified interventions in key inflammatory pathways.
A significant study on the essential oil from the resin of Commiphora sphaerocarpa, which contains this compound (3.0%), demonstrated notable anti-inflammatory effects by modulating specific signaling cascades in RAW 264.7 macrophage cells. ajol.info The essential oil was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2, p38, and ATF2, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netajol.info The MAPK pathway is crucial in regulating the production of pro-inflammatory mediators.
Furthermore, the same study revealed that the essential oil's anti-inflammatory activity was enhanced by the expression of Heme Oxygenase-1 (HO-1). ajol.info This was achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which was dependent on the presence of Reactive Oxygen Species (ROS). researchgate.netajol.info These findings indicate that the essential oil from C. sphaerocarpa inhibits pro-inflammatory responses by suppressing the MAPK/ATF2 pathway and activating the ROS/Nrf2/HO-1 signaling axis. ajol.info While this compound is a component of this oil, its individual role in these pathway interventions requires more focused investigation.
Other Investigated Biological Activities and Cellular Interactions
Beyond its potential anticancer effects, this compound is present in essential oils that exhibit a range of other biological activities, primarily anti-inflammatory and antimicrobial.
The anti-inflammatory properties are closely linked to the signaling pathway interventions mentioned previously. The essential oil of C. sphaerocarpa, containing this compound, significantly inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages. ajol.info This inhibition of a key inflammatory molecule underscores its potential as an anti-inflammatory agent.
The antimicrobial activity of essential oils containing this compound has been evaluated against various pathogens. The essential oil of Senecio vulgaris, with a minor concentration of this compound (0.35%), showed antibacterial effects against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Pseudomonas aeruginosa. nih.gov Essential oils from celery (Apium graveolens) and guava (Psidium guajava), both containing this compound, have also been recognized for their antimicrobial properties. scielo.brresearchgate.net
Table 2: Investigated Antimicrobial Activity of Essential Oils Containing this compound
| Plant Source | Pathogen(s) | Observed Effect | Reference(s) |
| Senecio vulgaris | Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes | Heightened activity against E. coli; P. aeruginosa was the most susceptible. | nih.gov |
| Apium graveolens (Celery) | Food-borne pathogens including Staphylococcus aureus | Moderate activity against tested microorganisms; high effect against S. aureus. | researchgate.net |
| Hyptis species | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Strong antimicrobial activities reported for the essential oils. | tandfonline.com |
| Psidium guajava (Guava) | Not specified | Antimicrobial activity is a known property of the essential oil. | scielo.br |
Advanced Analytical and Structural Elucidation Techniques in 4,11 Selinadiene Research
Chromatographic Techniques for Separation and Profiling
Chromatography is a fundamental technique for separating complex mixtures into their individual components. khanacademy.orgwikipedia.org For a volatile compound like 4,11-selinadiene, both gas and liquid chromatography play crucial roles.
Gas Chromatography (GC) with Advanced Detection
Gas chromatography (GC) is a powerful and widely used method for the analysis of volatile sesquiterpenes like this compound. nih.govresearchgate.netcreative-proteomics.com The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. researchgate.net
Coupling GC with a mass spectrometer (GC-MS) is the most common approach for identifying this compound. mdpi.comebi.ac.uknih.gov The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification. phytochemia.com For instance, in the analysis of essential oils, GC-MS has been instrumental in identifying this compound among a multitude of other volatile components. nih.govresearchgate.net The retention index (RI), a measure of where a compound elutes in relation to a series of standards, provides an additional layer of identification. nist.govnist.gov
Advanced detection methods further enhance the capabilities of GC. Gas chromatography-flame ionization detection (GC-FID) is often used for the quantification of terpenes. nih.gov For more detailed structural information, techniques like GC coupled with Fourier-transform infrared spectroscopy (GC-FTIR) can be employed, though they are less common than GC-MS. researchgate.net
Table 1: GC Parameters for Selinadiene Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column Type | Capillary (e.g., DB-5MS, HP-5MS, HP-Innowax) | nist.govnist.gov |
| Stationary Phase | Polysiloxane, Polyethylene glycol (polar) | ebi.ac.uknist.gov |
| Carrier Gas | Helium | ebi.ac.uknist.gov |
| Temperature Program | Ramped, e.g., 60°C to 240°C | nist.gov |
| Detection | Mass Spectrometry (MS), Flame Ionization Detection (FID) | mdpi.comnih.gov |
This table is interactive. Click on the headers to sort.
Liquid Chromatography (LC) Applications
While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is the method of choice for non-volatile or thermally labile terpenes. researchgate.netresearchgate.net Although this compound is volatile, LC techniques can be valuable for preparative scale purification or for analyzing complex extracts where other non-volatile compounds are also of interest. researchgate.net
The coupling of LC with mass spectrometry (LC-MS) offers high sensitivity and specificity, making it suitable for analyzing a wide range of sesquiterpenes and their derivatives. creative-proteomics.com In the context of this compound research, HPLC might be used to separate it from a complex matrix before subsequent analysis by other methods. semanticscholar.org
Spectrometric Methods for Structural Characterization
Spectrometric techniques are indispensable for the definitive structural elucidation of molecules like this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. This is a significant advantage over standard mass spectrometry, as it can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C15H24), HRMS can confirm its molecular formula with a high degree of confidence. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules, including their stereochemistry. creative-proteomics.com Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed to establish the connectivity of atoms and their spatial arrangement. chemrxiv.orgnih.govacs.org
In the study of selinane-type sesquiterpenes, NMR has been crucial for unequivocally establishing their structures. phytochemia.com For example, the stereochemistry of selina-4(15),7(11)-diene was determined using spectroscopic methods including NOESY. whiterose.ac.uk The analysis of 1H and 13C NMR spectra, and their comparison with published data, is a standard procedure for confirming the structure of isolated sesquiterpenes. chemrxiv.org
Table 2: Key NMR Data for Selinane-type Sesquiterpenes
| Nucleus | Type of Information | Application in this compound Research | Source |
|---|---|---|---|
| ¹H NMR | Proton environment and connectivity | Determines the number and type of hydrogen atoms. | chemrxiv.org |
| ¹³C NMR | Carbon skeleton | Identifies the number and type of carbon atoms. | chemrxiv.org |
| 2D NMR (e.g., NOESY) | Spatial proximity of atoms | Crucial for determining the relative stereochemistry. | whiterose.ac.uk |
This table is interactive. Click on the headers to sort.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorptions for C-H bonds and C=C double bonds.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. mdpi.com While not as structurally informative as NMR or MS for a compound like this compound, it can be used for quantification and to monitor reactions. mdpi.commdpi.com The coupling of GC with a UV detector (GC-UV) is a possible analytical technique, though it is not as widely used as GC-MS. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its cognate enzymes. These techniques provide insights into reaction mechanisms, enzyme dynamics, and potential biological interactions that are often difficult to obtain through experimental methods alone.
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzyme Mechanisms
Quantum mechanical/molecular mechanical (QM/MM) simulations are a powerful computational method for studying enzymatic reactions. nih.gov In this approach, the region of the enzyme where the chemical reaction occurs is treated with quantum mechanics (QM), which provides a high level of theoretical accuracy, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics (MM). nih.govnju.edu.cn
In the context of this compound research, QM/MM simulations have been instrumental in elucidating the complex catalytic mechanisms of selinadiene synthases. For instance, studies on selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis have utilized QM/MM simulations to understand how the enzyme controls its multi-step reaction cascade. acs.orgnih.govresearchgate.net These simulations have revealed the dual role of a specific amino acid residue, Gly182, whose main-chain carbonyl oxygen acts as both a base and an acid in conjunction with a water molecule. researchgate.net This facilitates a deprotonation-reprotonation sequence crucial for the cyclization process. researchgate.net
Furthermore, QM/MM simulations have been employed to understand the effects of site-directed mutagenesis on enzyme function. acs.orgnih.gov When the G305 residue in SdS was mutated to glutamate (B1630785) (G305E), the enzyme's product profile shifted, yielding a hydroxylated sesquiterpene, selin-7(11)-en-4-ol. acs.orgnih.gov QM/MM simulations indicated that in the G305E variant, a water molecule is positioned to attack a key carbocation intermediate, leading to the formation of the alcohol product instead of the diene. acs.orgnih.govchemrxiv.org This demonstrates the predictive power of QM/MM in guiding protein engineering efforts. acs.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the conformational dynamics of proteins and how they change upon substrate binding or mutation. researchgate.net These simulations have been crucial in understanding the function of selina-4(15),7(11)-diene synthase (SdS). acs.orgnih.gov
MD simulations, combined with site-directed mutagenesis, have been used to engineer SdS to alter its product specificity. acs.orgnih.gov By simulating the enzyme's active site, researchers identified key residues, such as G305 in the K-helix region, that could be mutated to introduce new functionality. acs.orgnih.gov The simulations revealed that mutating G305 to E305 could activate a water molecule in the active site, making it available to quench the final carbocation intermediate, thus leading to a hydroxylated product. acs.orgnih.gov
MD simulations also help to elucidate the role of water molecules within the enzyme's active site. researchgate.net In the case of SdS, simulations showed that water molecules can flow between two regions, and that mutations can alter this "molecular choreography," thereby changing the product outcome. researchgate.net This simulation-guided approach has highlighted opportunities for engineering terpene synthases to produce predefined and complex sesquiterpenoids. acs.orgnih.gov
In Silico Prediction of Biological Interactions
In silico methods are increasingly used to predict the potential biological activities of natural products and the outcomes of enzyme engineering. While specific in silico predictions for the biological interactions of this compound are not extensively documented, the principles are applied in the broader context of terpene synthase engineering and secondary metabolite discovery. bas.bgmdpi.com
For example, the engineering of selina-4(15),7(11)-diene synthase (SdS) relies on predictive models. acs.orgnih.govwhiterose.ac.uk Ligand binding software and molecular modeling are used to predict how specific amino acid changes in the active site will alter the enzyme's interaction with the substrate and carbocation intermediates, thereby influencing the product profile. chemrxiv.orgwhiterose.ac.uk The successful switch in SdS from a diene-producing to a hydroxylating enzyme, guided by simulations, is a testament to the power of these predictive approaches. acs.orgnih.gov
Furthermore, genome mining efforts utilize in silico tools to identify biosynthetic gene clusters (BGCs) that may produce novel terpenes. mdpi.com By analyzing the genome of an organism, scientists can predict the structure and potential bioactivity of secondary metabolites, including sesquiterpenoids like this compound. mdpi.com
The table below summarizes the results of a simulation-guided engineering study on selina-4(15),7(11)-diene synthase (SdS), showing how in silico guided mutations altered the product distribution.
| Enzyme Variant | pH | Selin-7(11)-en-4-ol (%) | Selina-4(15),7(11)-diene (%) | Germacrene B (%) |
|---|---|---|---|---|
| SdS Wild-Type | 7.5 | 0 | >90 | <10 |
| SdS G305E | 7.5 | 20 | - | - |
| SdS G305E | 6.0 | 47.8 | - | - |
| SdS G305E | 10.0 | - | - | Major Product |
Data derived from studies on the engineering of selina-4(15),7(11)-diene synthase. acs.orgnih.govchemrxiv.org
Isotopic Labeling and Mechanistic Probing
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the study of terpene synthases, including those that produce selinadiene scaffolds, substrates are synthesized with heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions. whiterose.ac.uknih.gov The location of these labels in the final product, determined by techniques like NMR spectroscopy or mass spectrometry, reveals the intricate cyclization and rearrangement steps of the carbocation intermediates. nih.govresearchgate.net
For instance, the mechanism of cyclolavandulyl diphosphate (B83284) (CLPP) synthase, which shares mechanistic features with terpene cyclases, was investigated using (C²H₃)₂-DMAPP. nih.gov The observed migration of a deuterium atom supported a proposed intramolecular proton transfer during cyclization. nih.gov Similarly, ¹³C-tracer NMR experiments have been used to confirm the cyclization pathways in other terpene synthases. researchgate.net
In the case of selina-4(15),7(11)-diene synthase (SdS), isotopic labeling experiments have been used to support the stereochemical course of the deprotonation-reprotonation sequence predicted by QM/MM simulations. researchgate.net These experiments provide crucial empirical validation for the computational models, strengthening the understanding of the enzyme's catalytic mechanism. researchgate.net The combination of computational prediction and experimental verification through isotopic labeling is a cornerstone of modern mechanistic enzymology in the field of terpene biosynthesis. researchgate.netacs.org
Stereochemical Considerations and Isomerism of 4,11 Selinadiene
Absolute Configuration Determination and Characterization
The precise spatial orientation of substituents at the chiral centers of 4,11-selinadiene defines its absolute configuration. Recent research has successfully established the absolute configuration of a related compound, selina-4(15),7(11)-diene, as (2S,7R)-selina-diene. acs.orgcardiff.ac.uk Given that this compound and selina-4(15),7(11)-diene can be derived from the same carbocation intermediate during biosynthesis, it is inferred that their stereocenters at positions C2 and C7 share the same configuration. acs.orgcardiff.ac.ukchemrxiv.org
The characterization of these stereoisomers relies on a combination of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, plays a pivotal role in elucidating the connectivity and relative stereochemistry of the molecule. acs.org Gas chromatography-mass spectrometry (GC-MS) is another essential tool for separating and identifying different isomers based on their mass-to-charge ratio and fragmentation patterns. phytochemia.comchemrxiv.org In some cases, single-crystal X-ray diffraction can provide unambiguous determination of the absolute configuration. researchgate.net
The IUPAC name for a specific stereoisomer of this compound is (2S,4aS)-4a,8-dimethyl-2-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene. nih.gov The National Institute of Standards and Technology (NIST) WebBook provides detailed information on a stereoisomer identified as (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, highlighting the existence of multiple stereoisomeric forms. nist.gov
Diastereomeric and Enantiomeric Purity Assessment
Assessing the diastereomeric and enantiomeric purity of this compound samples is critical, particularly when investigating their biological activities, as different stereoisomers can exhibit distinct effects. Chiral gas chromatography is a primary method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee).
While specific data on the diastereomeric and enantiomeric purity of isolated or synthesized this compound is not extensively detailed in the provided search results, the methods used for related terpenes are applicable. For instance, the analysis of product ratios from enzymatic reactions, as demonstrated in studies of selinadiene synthase, often involves GC-MS to differentiate between various isomers produced. beilstein-journals.org The stereoselectivity of these enzymes dictates the enantiomeric and diastereomeric purity of the resulting products. researchgate.net
Influence of Stereochemistry on Biological Activity
The stereochemistry of sesquiterpenes like this compound is known to have a significant impact on their biological properties. Although specific studies focusing solely on the differential biological activities of this compound isomers are not prevalent in the provided results, the principle is well-established within the broader class of terpenoids. whiterose.ac.uk For example, different stereoisomers of other terpenes have shown varying levels of antifungal or antibacterial activity. whiterose.ac.uk
The interaction of a molecule with a biological target, such as an enzyme or receptor, is highly dependent on its three-dimensional shape. Therefore, it is highly probable that the various enantiomers and diastereomers of this compound will exhibit distinct biological activities. The precise nature and magnitude of these differences would require dedicated comparative biological testing of the purified stereoisomers. The exploration of these potential biological activities is an area of ongoing research. cardiff.ac.uk
Stereospecificity in Biosynthetic and Synthetic Routes
The formation of this compound in nature is governed by the remarkable stereospecificity of terpene synthase enzymes. cardiff.ac.uknih.gov These enzymes catalyze the complex cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP), into the specific cyclic structure of this compound. nih.govmdpi.com The active site of the enzyme acts as a template, precisely folding the substrate and guiding the cascade of carbocation rearrangements to yield a product with a defined stereochemistry. researchgate.netnih.gov
For instance, selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis is known to produce selina-4(15),7(11)-diene as its major product. chemrxiv.orgnih.gov While this is a different isomer, the principle of enzymatic control over stereochemistry is the same. The enzyme's structure dictates the stereochemical outcome of the reaction. researchgate.net
In the realm of chemical synthesis, achieving stereospecificity in the construction of complex molecules like this compound is a significant challenge. Synthetic strategies often require the use of chiral catalysts, starting materials, or reagents to control the formation of specific stereocenters. While a detailed synthetic route for this compound is not provided in the search results, the synthesis of related sesquiterpenes often involves multi-step sequences designed to build the carbon skeleton with the correct relative and absolute stereochemistry. The development of stereospecific synthetic routes is crucial for producing specific isomers for biological evaluation and other applications. acs.orgnih.gov
Emerging Research Directions and Future Perspectives
Challenges in Enzyme Engineering for Sesquiterpenoid Diversity
The generation of diverse sesquiterpenoids, including novel derivatives of 4,11-selinadiene, is heavily reliant on the manipulation of sesquiterpene synthases (STSs). These enzymes catalyze some of the most complex reactions in biology, converting the linear precursor farnesyl diphosphate (B83284) (FPP) into a vast array of cyclic structures. However, engineering these enzymes presents significant challenges.
A primary difficulty lies in the intricate reaction mechanisms STSs employ. After the initial ionization of FPP, the enzyme must stabilize and guide highly reactive carbocation intermediates through a series of cyclizations and rearrangements to yield a specific product. labx.com Subtle alterations to the enzyme's active site can dramatically shift the product profile, often resulting in a mixture of compounds instead of a single desired molecule. thermofisher.com This lack of a clear sequence-to-function relationship makes the predictive engineering of these enzymes for novel product outcomes a formidable task.
Furthermore, the throughput of traditional screening methods for enzyme variants is a major bottleneck. Gas chromatography-mass spectrometry (GC-MS) is the standard for identifying and quantifying volatile terpene products, but it is a relatively low-throughput technique, slowing down the screening of large mutant libraries. creative-proteomics.com While some medium-throughput whole-cell screening systems have been developed, there is still a need for more efficient methods to accelerate the discovery of enzymes with desired activities. labx.com The development of high-throughput screening and selection methods is therefore crucial for unlocking the full potential of STSs for generating sesquiterpenoid diversity.
Prospects for Sustainable Production of this compound and Derivatives
Traditional production of sesquiterpenes through chemical synthesis is often complex and environmentally taxing, while extraction from natural sources can be low-yielding and unsustainable. labcompare.com Consequently, microbial fermentation using metabolically engineered microorganisms has emerged as a promising avenue for the sustainable production of this compound and its derivatives. thermofisher.com
Chassis organisms like Escherichia coli and the yeast Saccharomyces cerevisiae are prime candidates for this purpose due to their well-understood genetics and established fermentation technologies. thermofisher.comcreative-proteomics.com A key strategy involves enhancing the metabolic flux towards the universal sesquiterpene precursor, FPP. This is often achieved by introducing and optimizing heterologous biosynthetic pathways, such as the mevalonate (B85504) (MVA) pathway from yeast, into a bacterial host. labx.com
| Engineering Strategy | Organism | Target | Outcome |
|---|---|---|---|
| Heterologous MVA Pathway Expression | E. coli | Increase FPP supply | Enhanced sesquiterpene precursor pool |
| Downregulation of Competing Pathways (e.g., ERG9) | S. cerevisiae | Divert FPP from sterol synthesis | Increased availability of FPP for sesquiterpene synthesis |
| Two-Phase Fermentation | E. coli / S. cerevisiae | In situ product recovery | Reduced product toxicity and improved yield |
Exploration of Novel Derivatives through Targeted Synthesis and Biosynthesis
The exploration of novel derivatives of this compound is a key frontier for discovering new functionalities. This can be achieved through both targeted chemical synthesis and innovative biosynthetic approaches, including chemoenzymatic methods.
A powerful biosynthetic strategy involves the targeted engineering of the selinadiene synthase itself. By modifying key amino acid residues within the enzyme's active site, it is possible to alter the reaction cascade and generate new products. A notable example is the simulation-guided engineering of a selina-4(15),7(11)-diene synthase. Through a single point mutation (G305E), the enzyme was successfully converted to quench the final carbocation intermediate with a water molecule instead of through deprotonation. This resulted in the formation of a novel hydroxylated derivative, selin-7(11)-en-4-ol, as the major product, effectively creating a "selin-7(11)-en-4-ol synthase". mdpi.comnih.gov This work demonstrates the potential to introduce new functional groups like hydroxyls, opening the door to a wide range of previously inaccessible selinadiene derivatives through biosynthesis. mdpi.com
Chemoenzymatic synthesis offers another promising route. In this approach, microorganisms are engineered to produce a core scaffold, such as this compound, which is then extracted and chemically modified to create a library of new compounds. nih.gov This strategy combines the stereospecificity and complexity-generating power of enzymes with the versatility of synthetic chemistry, enabling the creation of derivatives that would be difficult to produce by either method alone.
Advanced Analytical Method Development for Complex Matrices
As research expands into the production and derivatization of this compound, the need for robust analytical methods to detect and characterize these compounds in complex biological matrices becomes paramount. Whether analyzing the output of an engineered microbial culture or an extract from a plant, accurate identification and quantification are essential.
The primary analytical tool for volatile sesquiterpenes like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . labx.com This technique separates the volatile components of a mixture in the gas phase, followed by mass spectrometry for identification based on their unique mass fragmentation patterns. mdpi.com For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior resolution and sensitivity, allowing for the separation of closely related isomers and the identification of trace components. nih.gov Sample preparation for GC-MS often involves headspace solid-phase microextraction (HS-SPME), a solvent-free method ideal for extracting volatile compounds from liquid or solid samples. mdpi.comnih.gov
For less volatile or functionalized derivatives, such as the hydroxylated compounds produced through enzyme engineering, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique. thermofisher.comnih.gov LC-MS can analyze a wider range of polarities and is often used for non-volatile metabolites. thermofisher.com
For the definitive structural elucidation of newly discovered derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.govnih.gov While MS techniques provide information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its three-dimensional structure. nih.govnih.gov The development and application of these advanced analytical workflows are crucial for advancing research on this compound and its derivatives.
| Analytical Technique | Primary Application | Analytes |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Volatile sesquiterpenes (e.g., this compound) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification | Less volatile, functionalized derivatives (e.g., hydroxylated selinadienes) |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Novel, uncharacterized derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
